
(2-(Fluorosulfonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Fluorosulfonyl)phenyl]boronic acid is a boronic acid derivative that features a fluorosulfonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(fluorosulfonyl)phenyl]boronic acid typically involves the introduction of the fluorosulfonyl group onto a phenylboronic acid precursor. One common method includes the reaction of phenylboronic acid with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of [2-(fluorosulfonyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[2-(Fluorosulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorosulfonyl group can be reduced under specific conditions to yield different functional groups.
Substitution: The compound can participate in substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the fluorosulfonyl group under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Compounds with reduced functional groups, such as hydroxyl or amine derivatives.
Substitution: Products where the fluorosulfonyl group is replaced by other functional groups.
Scientific Research Applications
[2-(Fluorosulfonyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(fluorosulfonyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorosulfonyl group can undergo nucleophilic substitution, allowing the compound to modify other molecules and exert its effects through these interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorosulfonyl group and has different reactivity and applications.
2-Fluorophenylboronic acid: Contains a fluorine atom instead of the fluorosulfonyl group, leading to different chemical properties and uses.
4-Fluorophenylboronic acid: Similar to 2-fluorophenylboronic acid but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
[2-(Fluorosulfonyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and fluorosulfonyl groups. This combination imparts distinct reactivity and allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
Molecular Formula |
C6H6BFO4S |
|---|---|
Molecular Weight |
203.99 g/mol |
IUPAC Name |
(2-fluorosulfonylphenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,9-10H |
InChI Key |
SFWVACZYXUKCTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


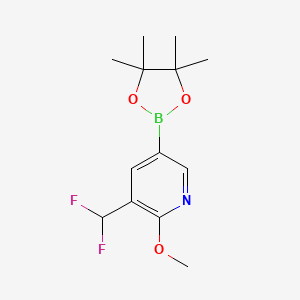
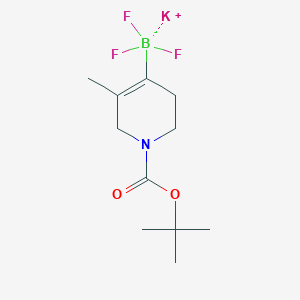
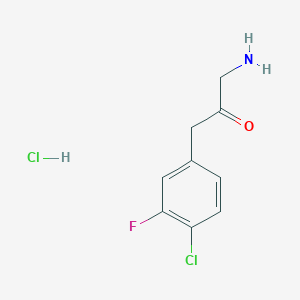
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13465127.png)

![Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465140.png)
![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)
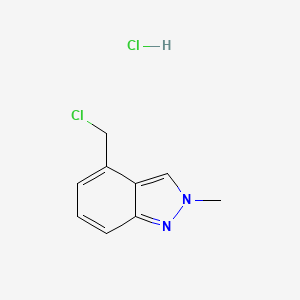

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
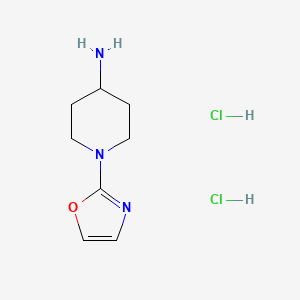
![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)
![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)
